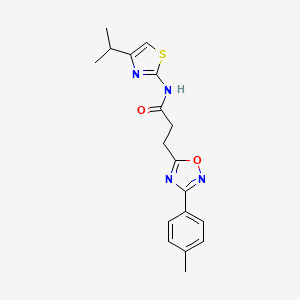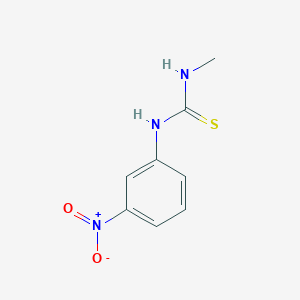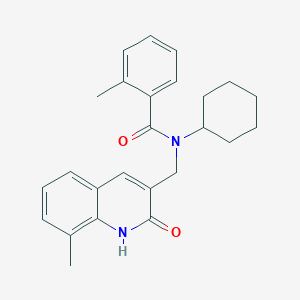
N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has been shown to be useful in a number of different laboratory experiments. In
Wirkmechanismus
The mechanism of action of N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer and inflammation. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce pain. It has also been found to have antioxidant properties and to be neuroprotective.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in laboratory experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a useful compound for studying cancer and inflammation in vitro and in vivo. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of research could focus on understanding the mechanism of action of this compound and identifying the specific enzymes and proteins that it targets. Another area of research could focus on developing new derivatives of this compound that have improved efficacy and reduced toxicity. Additionally, this compound could be studied in combination with other drugs to determine its potential for use in combination therapy for cancer and inflammation.
Synthesemethoden
The synthesis method for N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-isopropylthiazole-2-carboxylic acid with p-tolylisocyanate in the presence of triethylamine. This reaction forms the intermediate N-(4-isopropylthiazol-2-yl)-3-(p-tolyl)propanamide, which is then reacted with chloroacetic acid and potassium carbonate to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used in a variety of scientific research applications, including in the study of cancer and inflammation. This compound has been found to have anti-inflammatory and anti-cancer properties, and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-propan-2-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-11(2)14-10-25-18(19-14)20-15(23)8-9-16-21-17(22-24-16)13-6-4-12(3)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBMWIKKNGVWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=NC(=CS3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)


![ethyl 4-[(N'-cyclooctylidenehydrazinecarbonyl)formamido]benzoate](/img/structure/B7712933.png)

![2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712960.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712981.png)
![N-(2,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B7712992.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7712993.png)
